2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine
Description
Properties
IUPAC Name |
2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,7-10)8-3-5-11-6-4-8/h3H,4-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKWTMMHFLDRGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=CCOCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine typically involves the reaction of 3,6-dihydro-2H-pyran with appropriate amine precursors under controlled conditions. One common method involves the use of boronic acid derivatives as intermediates. The reaction conditions often include the use of catalysts such as palladium complexes and bases like potassium carbonate, under an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can convert the compound into its reduced forms using reagents such as lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium complexes, platinum catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
2-(3,6-Dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Heterocyclic vs. Aromatic Substituents : The target compound’s 3,6-dihydro-2H-pyran group imparts distinct electronic and steric properties compared to imidazole (electron-rich) or bromo-fluorophenyl (electron-withdrawing) substituents.
- Molecular Weight : The bromo-fluorophenyl derivative (246.12 g/mol) is significantly heavier due to halogen atoms, impacting solubility and bioavailability.
Research Findings and Industrial Relevance
- Patent Activity : European patents highlight the use of tetrahydro-2H-pyran-4-amine derivatives in synthesizing pharmacologically active compounds, such as kinase inhibitors .
- Synthetic Efficiency : The target compound’s synthesis achieves high yields (>80%) in reductive amination protocols, outperforming bromo-fluorophenyl analogues, which often require multi-step purification .
Biological Activity
2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine is an organic compound notable for its unique structural features, which include a pyran ring fused with an amine group. This compound has garnered attention in scientific research due to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound, synthesizing findings from various studies and providing a comprehensive overview.
- Molecular Formula : C9H17NO
- Molecular Weight : 155.24 g/mol
- IUPAC Name : this compound
- CAS Number : 1783776-74-8
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, particularly focusing on its interactions with biological targets and potential therapeutic applications.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds containing the pyran moiety. For instance, derivatives similar to this compound have shown significant antibacterial effects against various Gram-positive bacteria. In particular, compounds derived from pyran structures have been tested for their efficacy against common pathogens, demonstrating lower IC50 values than traditional antibiotics like ampicillin .
Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro assays indicate that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT116 (colorectal cancer cells). The mechanism appears to involve the inhibition of cyclin-dependent kinase 2 (CDK2), leading to cell cycle arrest and apoptosis . Table 1 summarizes key findings from relevant studies on the anticancer activity of pyran derivatives.
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4g | HCT116 | 75.1 | CDK2 inhibition |
| 4j | HCT116 | 85.88 | CDK2 inhibition |
The biological activity of this compound is thought to be mediated through its interaction with specific enzymes and receptors. The compound may bind to targets involved in cell signaling pathways, altering their activity and leading to various physiological effects. For example, its role as a CDK2 inhibitor suggests a mechanism where it disrupts the normal progression of the cell cycle in cancer cells .
Case Studies and Research Findings
Several case studies have documented the biological effects of similar compounds:
- Antibacterial Efficacy : A study demonstrated that derivatives of pyran exhibited strong antibacterial properties against multiple strains of bacteria, with some showing effectiveness comparable to standard antibiotics .
- Cytotoxicity in Cancer Models : Research involving HCT116 cells revealed that specific pyran derivatives could induce apoptosis through caspase activation and downregulation of CDK2 expression, highlighting their potential as anticancer agents .
Q & A
Basic: What synthetic strategies are recommended for preparing 2-(3,6-dihydro-2H-pyran-4-yl)-2-methylpropan-1-amine?
Methodological Answer:
Synthesis typically involves multi-step organic reactions, such as alkylation of pyran derivatives followed by reductive amination. Key steps include:
- Alkylation : Use of strong bases (e.g., NaH, KOtBu) in aprotic solvents (DMF, THF) to functionalize the pyran ring.
- Reductive Amination : Catalytic hydrogenation or borohydride-based reduction to introduce the amine group.
- Purification : Column chromatography or recrystallization to isolate the target compound from byproducts.
Comparative studies with structurally similar tetrahydropyran derivatives highlight the importance of steric hindrance control during alkylation to avoid side reactions .
Basic: How can researchers characterize the structural and electronic properties of this compound?
Methodological Answer:
Combine spectroscopic and computational tools:
- NMR/FT-IR : Assign peaks for the dihydropyran ring (e.g., δ 4.2–4.5 ppm for methylene protons adjacent to oxygen) and primary amine (broad ~1.5 ppm).
- Mass Spectrometry : Confirm molecular weight (e.g., [M+H]+ ion).
- DFT Calculations : Optimize geometry using software like Gaussian to predict electronic distribution and reactive sites.
Structural analogs, such as N-(3,4-dimethoxybenzyl)-tetrahydropyran derivatives, demonstrate how methoxy groups alter electron density, which can guide interpretation .
Basic: What preliminary biological assays are suitable for evaluating this compound’s activity?
Methodological Answer:
Start with high-throughput screening:
- Antimicrobial Assays : Broth microdilution to determine MIC against Gram-positive/negative bacteria.
- Enzyme Inhibition : Fluorescence-based assays (e.g., acetylcholinesterase for neuroactivity).
- Cytotoxicity : MTT assay on human cell lines (e.g., HEK-293) to assess safety thresholds.
Data from related pyridine-propanamine derivatives show antimicrobial activity linked to amine positioning and hydrophobicity .
Advanced: How does substituent variation on the pyran ring affect structure-activity relationships (SAR)?
Methodological Answer:
Systematic SAR studies should:
- Modify Ring Saturation : Compare dihydro- vs. tetrahydro-pyran analogs to assess conformational flexibility.
- Introduce Electrophilic Groups : Fluorine or methoxy substituents at position 3 or 6 to modulate polarity and target binding.
For example, fluorinated tetrahydropyran derivatives exhibit enhanced blood-brain barrier penetration in neuroactive studies . Computational docking (e.g., AutoDock) can predict binding affinities to receptors like GPCRs .
Advanced: How should researchers address contradictory data in biological activity reports?
Methodological Answer:
Resolve discrepancies through:
- Dose-Response Curves : Confirm activity across multiple concentrations (e.g., EC50 vs. IC50).
- Metabolic Stability Testing : Use liver microsomes to check for rapid degradation (e.g., CYP450 interactions).
- Orthogonal Assays : Validate enzyme inhibition via SPR (surface plasmon resonance) alongside fluorescence assays.
A study on pyridine-propanamine analogs found conflicting antimicrobial results due to assay pH variations affecting amine protonation .
Advanced: What computational methods predict the compound’s interaction with biological targets?
Methodological Answer:
Employ:
- QSAR Modeling : Correlate molecular descriptors (logP, polar surface area) with activity data from analogs.
- Molecular Dynamics (MD) : Simulate binding stability to targets (e.g., serotonin receptors) over 100+ ns trajectories.
- Pharmacophore Mapping : Identify critical interaction points (e.g., hydrogen bonds with the amine group).
QSAR models for fluorinated tetrahydropyranamines accurately predicted dopamine receptor binding, validated via in vitro assays .
Advanced: How can enantiomeric purity impact pharmacological outcomes, and how is it assessed?
Methodological Answer:
- Chiral HPLC : Use cellulose-based columns to resolve enantiomers.
- Circular Dichroism (CD) : Confirm absolute configuration.
- In Vivo Testing : Compare pharmacokinetics (AUC, t1/2) of enantiomers in rodent models.
For example, (R)-enantiomers of methoxyphenyl-propanamines showed 10-fold higher receptor affinity than (S)-forms .
Advanced: What experimental designs evaluate long-term stability under laboratory conditions?
Methodological Answer:
- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 4–8 weeks.
- HPLC-MS Monitoring : Track decomposition products (e.g., oxidation of the dihydropyran ring).
- Crystallography : Assess polymorphic changes impacting solubility.
A pyran-4-amine derivative exhibited 20% degradation after 6 weeks at 40°C, linked to ring-opening reactions .
Advanced: How are metabolite profiles characterized during preclinical development?
Methodological Answer:
- In Vitro Metabolomics : Incubate with hepatocytes and analyze via LC-HRMS.
- Isotope Labeling : Use 14C-labeled compound to trace metabolic pathways.
- In Silico Prediction : Software like Meteor (Lhasa Ltd.) to identify probable Phase I/II metabolites.
Studies on similar amines revealed N-dealkylation and glucuronidation as primary metabolic routes .
Advanced: What strategies optimize bioavailability without structural overhaul?
Methodological Answer:
- Salt Formation : Hydrochloride salts to enhance aqueous solubility.
- Prodrug Design : Introduce ester groups at the amine for gradual hydrolysis in vivo.
- Nanoformulation : Encapsulate in PLGA nanoparticles for sustained release.
A tetrahydropyran-4-amine prodrug increased oral bioavailability by 300% in murine models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
